3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHLPPIIYRFZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Bromination is typically performed using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The carboxylic acid group at the 2-position acts as a meta-directing group, favoring bromination at the 3-position. For example, a mixture of 1-methyl-1H-pyrrole-2-carboxylic acid and NBS in DMF at 0–5°C achieves selective bromination with a reported yield of 58–65% after 12 hours.
Challenges and Optimizations
A major challenge lies in avoiding di-bromination byproducts. Studies indicate that maintaining a stoichiometric ratio of 1:1 (substrate:NBS) and conducting the reaction under inert atmospheres minimizes side reactions. Purification via recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).
Bromination of Ethyl 1-Methyl-1H-pyrrole-2-carboxylate Followed by Hydrolysis
This two-step approach involves brominating an ester precursor followed by saponification to yield the carboxylic acid. The ester group’s electron-withdrawing nature enhances regioselectivity during bromination.
Synthesis of Ethyl 3-Bromo-1-methyl-1H-pyrrole-2-carboxylate
Ethyl 1-methyl-1H-pyrrole-2-carboxylate undergoes bromination using Br₂ in DCM at room temperature. The reaction achieves 70–75% yield within 6 hours, with the ester group directing bromine to the 3-position. The product is isolated via solvent evaporation and column chromatography.
Hydrolysis to the Carboxylic Acid
The ester intermediate is hydrolyzed using 2M NaOH in a methanol/water (3:1) solution at 60°C for 4 hours. Acidification with HCl precipitates the target compound, yielding 85–90% pure product. This method avoids the handling of gaseous bromine, enhancing safety.
Alternative Synthetic Routes Using N-Bromosuccinimide (NBS)
NBS offers a milder alternative to Br₂, particularly in substrates sensitive to over-bromination.
Solvent and Temperature Effects
In DCM, NBS reacts with 1-methyl-1H-pyrrole-2-carboxylic acid at −10°C to achieve 62% yield with minimal di-bromination. By contrast, reactions in acetic acid proceed faster but require careful pH control to prevent decarboxylation.
Catalytic Enhancements
The addition of Lewis acids like FeCl₃ (5 mol%) accelerates the reaction, reducing completion time from 12 to 4 hours while maintaining selectivity.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous flow reactors.
Continuous Flow Bromination
A mixture of 1-methyl-1H-pyrrole-2-carboxylic acid and Br₂ in DCM is pumped through a temperature-controlled reactor (25°C, residence time: 20 minutes). This setup achieves 68% conversion with 95% selectivity, outperforming batch reactors by minimizing thermal degradation.
Crystallization and Drying
The crude product is purified via anti-solvent crystallization using heptane, yielding pharmaceutical-grade material (99.5% purity). Fluidized bed drying ensures consistent particle size distribution for downstream applications.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Direct Bromination | 1-Methyl-1H-pyrrole-2-carboxylic acid | NBS/DMF | 58–65% | >98% | Moderate |
| Ester Hydrolysis | Ethyl 1-methyl-1H-pyrrole-2-carboxylate | Br₂/DCM, NaOH | 70–75% | 85–90% | High |
| NBS in DCM | 1-Methyl-1H-pyrrole-2-carboxylic acid | NBS/DCM, FeCl₃ | 62% | 95% | High |
| Industrial Flow Process | 1-Methyl-1H-pyrrole-2-carboxylic acid | Br₂/DCM, continuous | 68% | 99.5% | Very High |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of pyrrole-2-methanol or pyrrole-2-carbaldehyde.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-bromo-1-methyl-1H-pyrrole-2-carboxylic acid often involves the bromination of pyrrole derivatives followed by carboxylation reactions. This compound serves as a precursor for various derivatives that exhibit significant biological activities.
Antitumor Activity
Research has indicated that compounds related to this compound can possess antitumor properties. For instance, a study designed novel antitumor agents featuring pyrrole structures, which showed promising activity against various human carcinoma cell lines, including A-431 and A-549. The introduction of the pyrrole moiety increased the potency of these compounds, suggesting that 3-bromo derivatives could be explored further for cancer treatment .
Bioisosterism in Drug Design
The concept of bioisosterism is crucial in medicinal chemistry, allowing for the modification of compounds to enhance their biological activity. The bromine atom in this compound can serve as an effective bioisosteric replacement, potentially improving the binding affinity of drugs to their targets .
Data Table: Biological Activities of Pyrrole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | 0.065 | |
| Ethyl 3-bromo-indolin-2-one derivative | Antitumor | 9.4 | |
| Methyl ester derivative | Enzyme inhibition | Weak |
Building Blocks in Organic Chemistry
This compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can participate in various reactions such as nucleophilic substitutions and cycloadditions, making it valuable for synthesizing complex organic molecules .
Case Study 1: Synthesis of Antitumor Agents
A series of pyrrole derivatives were synthesized using this compound as a key intermediate. These compounds were evaluated for their antitumor activity against several cancer cell lines, demonstrating significant cytotoxic effects, particularly in A549 cells with an IC50 value indicating high potency .
Case Study 2: Development of Bioisosteric Compounds
In another study focused on drug design, researchers modified existing drugs by incorporating the pyrrole moiety from 3-bromo derivatives. This modification led to enhanced pharmacological profiles and improved therapeutic indices, showcasing the potential of this compound in drug development strategies .
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
4-Bromo-1H-pyrrole-2-carboxylic Acid (CAS 27746-02-7)
- Molecular Formula: C₅H₄BrNO₂
- Molecular Weight : 189.99 g/mol
- Synthesis : Bromination of pyrrole precursors using reagents like bromine or phosphorus oxybromide, followed by selective protection/deprotection steps .
- Lacks the 1-methyl group, affecting solubility and stability.
5-Bromo-1-methyl-1H-pyrrole-2-carboxylic Acid (CAS 934-07-6)
- Molecular Formula: C₆H₆BrNO₂
- Molecular Weight : ~204 g/mol (estimated)
- Key Differences: Bromine at the 5-position creates steric and electronic effects distinct from the 3-bromo isomer.
Pyrazole and Pyridine Derivatives
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid (CAS 500011-86-9)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP (Estimated) |
|---|---|---|---|---|
| 3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid* | ~205 | N/A | ~1.8 | 1.2–1.5 |
| 4-Bromo-1H-pyrrole-2-carboxylic acid | 189.99 | N/A | N/A | 0.8–1.0 |
| 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | 204.0 | N/A | N/A | 1.3–1.6 |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 302.51 | 477.4 | 1.9 | 2.1–2.5 |
*Estimated based on analogs.
Research Findings and Challenges
- Synthesis Challenges : Selective bromination at the 3-position requires precise control to avoid isomer formation. Methyl group introduction may necessitate protecting group strategies .
- Purity and Yield : Optimized routes for analogs achieve >98% purity, suggesting similar feasibility for the target compound .
- Structural Characterization : Techniques like ¹H NMR and X-ray crystallography (used for 4-bromo analogs) confirm regiochemistry and purity .
Biological Activity
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has gained attention due to its potential biological activities. This compound, characterized by a bromine atom at the third position of the pyrrole ring and a carboxylic acid group at the second position, may exhibit various pharmacological effects similar to other pyrrole derivatives. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C₆H₆BrNO₂
- Molecular Weight : 204.02 g/mol
- Structural Features : The bromination and carboxylic acid functionalities contribute to its reactivity and potential biological effects.
Anti-inflammatory Effects
The presence of the carboxylic acid group in this compound may enhance its anti-inflammatory properties. Pyrrole compounds have been implicated in inhibiting cyclooxygenase enzymes, which play a crucial role in inflammatory processes. The structural modifications in pyrroles can influence their binding affinity and efficacy as anti-inflammatory agents .
Anticancer Potential
Pyrrole derivatives are also being explored for their anticancer properties. Some studies have highlighted that modifications in the pyrrole structure can lead to enhanced cytotoxicity against various cancer cell lines. The bromine atom may contribute to increased lipophilicity, potentially improving cellular uptake and bioactivity .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Bromination of Pyrrole : Utilizing bromine or brominating agents on 1-methylpyrrole followed by carboxylation.
- Carboxylation Reactions : Employing carbon dioxide in the presence of suitable catalysts to introduce the carboxylic acid group.
Case Studies and Research Findings
Several studies have investigated related pyrrole compounds, providing insights into the biological activities that may be extrapolated to this compound:
Q & A
Basic: What are the key considerations in synthesizing 3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid to ensure high yield and purity?
Methodological Answer:
To optimize synthesis, focus on reaction conditions (e.g., temperature, stoichiometry) and purification steps. For brominated pyrrole derivatives, bromination at the 3-position often requires controlled electrophilic substitution conditions. Post-synthesis, use column chromatography for purification, followed by recrystallization in a solvent system like ethanol/ethyl acetate (80:20 v/v), as demonstrated in similar crystallographic studies . Validate purity via HPLC (e.g., >97% purity criteria in ) and confirm structural integrity using H NMR and ESIMS. For example, H NMR peaks for methyl groups typically appear near δ 2.56 ppm (as seen in methyl-substituted pyrroles in ), while ESIMS can confirm molecular ion peaks (e.g., [M+1]).
Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR, ESIMS) and X-ray crystallography results during characterization?
Methodological Answer:
Contradictions may arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. Cross-validate data by:
- Performing variable-temperature NMR to detect tautomeric equilibria.
- Comparing experimental NMR shifts with computational predictions (DFT calculations).
- Analyzing hydrogen-bonding motifs in the crystal structure (e.g., centrosymmetric dimers via N–H⋯O bonds, as in ), which may stabilize conformations not observed in solution. For instance, X-ray data in confirmed dimerization via R_2$$^2(10) motifs, while solution-phase NMR might reflect monomeric states. Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., carboxylic acid O–H stretches).
Basic: What analytical techniques are essential for characterizing the stability of this compound under varying pH or solvent conditions?
Methodological Answer:
- HPLC-MS : Monitor degradation products under acidic/alkaline conditions.
- UV-Vis Spectroscopy : Track absorbance changes (e.g., λ~280 nm for pyrrole derivatives) to assess photostability.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition onset temperatures).
- NMR Stability Studies : Incubate the compound in deuterated solvents (e.g., DO, DMSO-d) and track peak shifts or splitting over time. highlights the use of ESIMS for stability assessment in analogous compounds.
Advanced: How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the reactivity or bioavailability of this compound?
Methodological Answer:
- Crystal Packing Analysis : Use X-ray data (e.g., ) to identify hydrogen-bonding networks (e.g., N1–H1⋯O1 interactions) or π-π stacking (interplanar distances < 4.0 Å). These interactions may reduce solubility or alter solid-state reactivity.
- Solubility Studies : Compare solubility in polar vs. nonpolar solvents. For example, carboxylic acid groups enhance aqueous solubility but may form stable dimers in nonpolar media, as seen in .
- Computational Modeling : Calculate interaction energies (e.g., using Gaussian) to predict how packing affects dissolution rates or binding to biological targets.
Basic: What are the common synthetic routes to introduce functional groups at the 1-methyl position of the pyrrole ring?
Methodological Answer:
- N-Methylation : React 1H-pyrrole-2-carboxylic acid with methyl iodide in the presence of a base (e.g., KCO) in DMF.
- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups (as in ) to temporarily protect reactive sites during bromination.
- Cross-Coupling Reactions : After methylation, employ Suzuki-Miyaura coupling (e.g., with Pd catalysts) to introduce aryl/heteroaryl groups at the 3-bromo position, leveraging the compound’s halogenated site for diversification.
Advanced: How can researchers optimize reaction conditions for regioselective bromination at the 3-position of the pyrrole ring?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. The 3-position is typically more reactive due to electron-donating effects of the methyl and carboxylic acid groups.
- Directing Groups : The carboxylic acid moiety acts as a meta-directing group, favoring bromination at the 3-position. Confirm regioselectivity via H NMR (absence of 4-/5-bromo isomers) and ESIMS.
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (3-bromo), while higher temperatures may lead to isomerization. references bromination protocols in similar heterocycles.
Basic: What precautions are necessary when handling this compound due to its potential reactivity or toxicity?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of brominated vapors.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
- Toxicity Screening : Refer to safety data sheets (SDS) for analogous compounds (e.g., ) to identify hazards like skin/eye irritation.
Advanced: What strategies are effective in resolving low-crystallinity issues for X-ray diffraction studies of this compound?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., ethanol/ethyl acetate in ) to modulate nucleation rates.
- Vapor Diffusion : Use a diffusion chamber with antisolvents (e.g., hexane) to slowly concentrate the solution.
- Seeding : Introduce microcrystals from prior batches to induce growth.
- Temperature Gradients : Cool the solution from 40°C to 4°C over 48 hours to promote ordered crystal formation. ’s monoclinic crystal data (space group P21/c) provides a reference for expected lattice parameters.
Basic: How can researchers confirm the absence of tautomeric forms in solution-phase studies of this compound?
Methodological Answer:
- Dynamic NMR : Acquire H NMR spectra at varying temperatures. Sharp singlets indicate a single tautomer, while broadening or splitting suggests equilibria.
- Deuterium Exchange : Monitor exchangeable protons (e.g., N–H) in DO; rapid disappearance of peaks confirms labile protons.
- UV-Vis pH Titration : Plot absorbance vs. pH to identify pK values associated with tautomeric shifts.
Advanced: What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions at the bromine site?
Methodological Answer:
- DFT Calculations : Use software like Gaussian to model transition states and calculate activation energies for SAr (nucleophilic aromatic substitution) pathways.
- HOMO-LUMO Analysis : Identify electron-deficient regions (e.g., bromine’s σ orbital) prone to nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF). cites literature on bromopyrazole reactivity, which can inform predictive models.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
